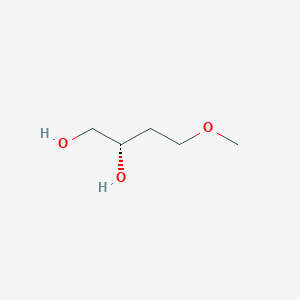
1,2-dibromo-3,4,5,6-tetrachlorobenzene
説明
1,2-dibromo-3,4,5,6-tetrachlorobenzene is a chemical compound with the molecular formula C6Br2Cl4 . It has a molecular weight of 373.68 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and four chlorine atoms attached . The InChI code for this compound is 1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 251-252 degrees Celsius . It is stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Polystannylated and Polychloromercuriated Derivatives : 1,2-dibromo-3,4,5,6-tetrachlorobenzene has been used as a starting material in the synthesis of polystannylated and polychloromercuriated benzene derivatives, as investigated by Rot et al. (2000) in their study on tin and mercury derivatives of benzene (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).
Environmental and Biodegradation Studies
- Bacterial Dehalorespiration : Adrian et al. (2000) described the capability of certain bacteria to dehalorespirate chlorobenzenes, including tetrachlorobenzene, under anaerobic conditions. This process is significant for environmental remediation and understanding microbial interactions with chlorobenzenes (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Material Science and Crystallography
- Crystal Structure Analysis : Studies such as those by Szlachcic et al. (2007) have explored the solvates of derivatives of tetrachlorobenzene, contributing to material science and crystallography. These studies provide insights into molecular structures and reactivity (Szlachcic, Migda, & Stadnicka, 2007).
Environmental Chemistry and Catalysis
- Hydrodehalogenation in Soil Remediation : Research like that by Wee and Cunningham (2008) has focused on the palladium-catalyzed hydrodehalogenation of tetrachlorobenzene, relevant in the cleanup of soil contaminated by halogenated organic contaminants. Such studies are pivotal in environmental chemistry and catalysis (Wee & Cunningham, 2008).
Combustion and Incineration
- Combustion in Hazardous Waste Management : Bissonier et al. (2002) conducted an experimental study on the combustion of tetrachlorobenzene in a laboratory-scale incinerator, which is relevant for hazardous waste management and understanding the efficiency of thermal degradation processes (Bissonier, Chauveau, Delfau, Vovelle, & Mera, 2002).
Safety and Hazards
特性
IUPAC Name |
1,2-dibromo-3,4,5,6-tetrachlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMOTZTWVPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149020 | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109710-40-9, 13074-97-0 | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, dibromotetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)

![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)



![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)



![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)